molecular formula C8H7IO2 B13720197 2-Hydroxy-3'-iodoacetophenone

2-Hydroxy-3'-iodoacetophenone

Cat. No.: B13720197
M. Wt: 262.04 g/mol
InChI Key: QQMVKPHOBRIJSV-UHFFFAOYSA-N
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Description

2-Hydroxy-3’-iodoacetophenone is an organic compound with the molecular formula C8H7IO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a hydroxyl group at the 2-position and an iodine atom at the 3’-position. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3’-iodoacetophenone can be synthesized through several methods. One common approach involves the iodination of 2-hydroxyacetophenone using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 2-Hydroxy-3’-iodoacetophenone are not extensively documented, the general approach involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3’-iodoacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 2-Hydroxy-3’-iodoacetophenone exerts its effects depends on the specific reaction or application. In biochemical assays, it may act as a substrate or inhibitor for enzymes, interacting with active sites and affecting enzyme activity. In organic synthesis, its reactivity is influenced by the electron-withdrawing iodine atom and the electron-donating hydroxyl group, which can stabilize or destabilize intermediates in various reactions.

Comparison with Similar Compounds

  • 2-Hydroxy-4’-iodoacetophenone
  • 2-Hydroxy-3’-bromoacetophenone
  • 2-Hydroxy-3’-chloroacetophenone

Comparison: 2-Hydroxy-3’-iodoacetophenone is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This results in different reactivity patterns and physical properties. For example, iodine-containing compounds often have higher molecular weights and different solubility characteristics compared to their bromine or chlorine analogs.

Properties

IUPAC Name

2-hydroxy-1-(3-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMVKPHOBRIJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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